N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide
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Overview
Description
N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic use in various diseases.
Mechanism of Action
N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide inhibits the activity of PAK kinases by binding to the ATP-binding site of the kinase domain (6). This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, migration, and survival. Inhibition of PAK kinases also leads to the activation of the Hippo signaling pathway, which regulates organ size, tissue homeostasis, and cell differentiation (7).
Biochemical and Physiological Effects:
N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has been shown to have several biochemical and physiological effects. Inhibition of PAK kinases by N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has been found to reduce the phosphorylation of several downstream targets such as LIMK, cofilin, and myosin light chain, which are involved in actin cytoskeleton dynamics and cell migration (8). It has also been found to induce cell cycle arrest and apoptosis in cancer cells (9). Additionally, N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has been shown to reduce the production of reactive oxygen species (ROS) and oxidative stress in models of ischemia and traumatic brain injury (10).
Advantages and Limitations for Lab Experiments
N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in scientific research, and its mechanism of action is well understood. However, there are some limitations to the use of N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide in lab experiments. It has been found to have off-target effects on other kinases such as Aurora-A and Aurora-B, which may affect the interpretation of the results (11). Additionally, its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide. One potential direction is the development of more potent and selective inhibitors of PAK kinases that can overcome the limitations of N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide. Another direction is the investigation of the role of PAK kinases in other diseases such as cardiovascular disease and diabetes. Additionally, the combination of N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide with other therapeutic agents such as chemotherapy and immunotherapy may enhance its efficacy in cancer treatment. Finally, the development of novel drug delivery systems that can improve the bioavailability and efficacy of N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide in vivo may also be a promising direction for future research.
Conclusion:
N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic use in various diseases. Its mechanism of action involves the inhibition of PAK kinases, which play a crucial role in cell proliferation, migration, and survival. It has several biochemical and physiological effects, including the reduction of cancer cell growth and metastasis, inflammation, and neuronal cell death. While there are some limitations to the use of N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide in lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study in the field of drug discovery and development.
Synthesis Methods
The synthesis of N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide involves the reaction of 1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxylic acid with 4-methoxyphenyl isocyanate in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) under an inert atmosphere at room temperature. The resulting product is purified by column chromatography to obtain N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide as a white solid.
Scientific Research Applications
N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has been studied extensively in scientific research for its potential therapeutic use in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several kinases such as PAK1, PAK2, and PAK4, which play a crucial role in cell proliferation, migration, and survival (2). Inhibition of these kinases by N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has been found to suppress the growth and metastasis of cancer cells in vitro and in vivo (3). Additionally, N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (4). It has also been found to have neuroprotective effects by reducing neuronal cell death in models of ischemia and traumatic brain injury (5).
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-27-15-4-2-14(3-5-15)23-19(26)16-11-25(13-22-16)18-10-17(20-12-21-18)24-6-8-28-9-7-24/h2-5,10-13H,6-9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALCTWCEBYCBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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